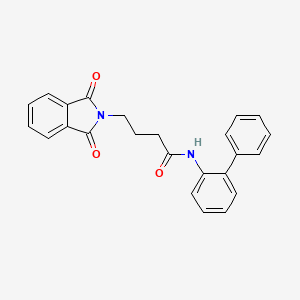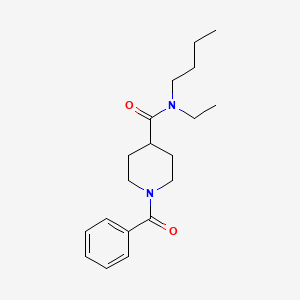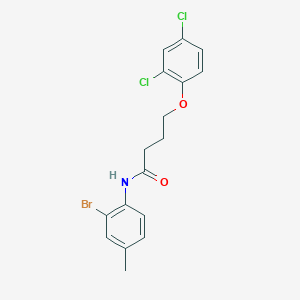
N-2-biphenylyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
Overview
Description
N-2-biphenylyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide represents a chemical compound with potential relevance in various fields due to its unique structure. This compound, like others in its class, has been synthesized and studied for its structural, chemical, and physical properties.
Synthesis Analysis
The synthesis of compounds related to N-2-biphenylyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide involves multi-step reactions starting from basic organic or inorganic molecules. For instance, a compound was synthesized through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, demonstrating the complexity and specificity of synthesis processes in this chemical class (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically determined using X-ray crystallography. The structural analysis reveals detailed information about the spatial arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity. For example, the crystal structure analysis of a related compound provided insight into its triclinic space group and specific crystallographic parameters, highlighting the compound's detailed molecular architecture (Huang Ming-zhi et al., 2005).
Scientific Research Applications
Anticonvulsant Activity
Research on hybrid compounds derived from N-biphenylyl-butanamides demonstrates their potential as anticonvulsant agents. Compounds like these, which combine elements of known antiepileptic drugs, have shown broad-spectrum activity in preclinical seizure models, such as the maximal electroshock and subcutaneous pentylenetetrazole tests. They exhibit high protection without significantly impairing motor coordination, making them promising candidates for treating epilepsy (Kamiński et al., 2015).
Electrocatalytic Synthesis of Hydrogen Peroxide
Nitrogen-doped carbons derived from N-biphenylyl-butanamides have been explored for their utility in electrocatalysis, specifically for the synthesis of hydrogen peroxide. These metal-free catalysts, developed from ionic liquids, have shown potential in providing a safe and sustainable method for hydrogen peroxide production (Fellinger et al., 2012).
Antimicrobial and Anticancer Activities
N-biphenylyl-butanamide derivatives have demonstrated significant antimicrobial and anticancer activities. These compounds, characterized through various spectroscopic techniques, have shown effectiveness against lung carcinoma and leishmanial activities. Moreover, their interaction with DNA suggests potential for further biomedical applications (Sirajuddin et al., 2015).
Lipoxygenase Inhibition
Derivatives of N-biphenylyl-butanamide have been investigated for their potential as lipoxygenase inhibitors. These studies are critical in understanding their role in inflammation and other biological processes, indicating broader applications in medical research (Aziz‐ur‐Rehman et al., 2016).
Tyrosinase Inhibition
Biphenyl ester derivatives, which include N-biphenylyl-butanamide structures, are found to have significant anti-tyrosinase activities. These findings are relevant for treatments of conditions like hypertension and inflammation, as well as in the development of pharmaceuticals (Kwong et al., 2017).
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-phenylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-22(25-21-14-7-6-11-18(21)17-9-2-1-3-10-17)15-8-16-26-23(28)19-12-4-5-13-20(19)24(26)29/h1-7,9-14H,8,15-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNZMJVKTSRPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4578240.png)
![{3-(3-methoxybenzyl)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B4578242.png)

![methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4578270.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4578277.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578281.png)

![N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B4578293.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide](/img/structure/B4578302.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4578304.png)
![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4578311.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4578327.png)
![2,6-di-tert-butyl-4-[(2,3,5,6-tetrachloropyridin-4-yl)thio]phenol](/img/structure/B4578343.png)
